(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride
Description
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is a synthetic organic compound featuring a benzyl group substituted with two chlorine atoms at the 2- and 4-positions, linked to a furan-methylamine moiety via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research applications.
Properties
CAS No. |
1158514-72-7 |
|---|---|
Molecular Formula |
C12H12Cl3NO |
Molecular Weight |
292.58 |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h1-6,15H,7-8H2;1H |
InChI Key |
LIVRBUFLFCYTHS-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by chlorinating benzyl chloride in the presence of a catalyst such as iron(III) chloride.
Coupling with Furan-2-ylmethylamine: The 2,4-Dichlorobenzyl chloride is then reacted with furan-2-ylmethylamine under basic conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride may inhibit the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell proliferation and survival. This suggests potential as a therapeutic agent in cancer treatment .
- Case Study : In vitro experiments demonstrated that this compound effectively reduced the viability of various cancer cell lines, indicating its potential as a lead compound for further development.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against several bacterial strains. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.
- Case Study : In a series of experiments, this compound was tested against common pathogens, showing significant inhibition zones in agar diffusion assays.
-
Drug Delivery Systems :
- The compound's ability to modulate biological targets makes it a candidate for use in drug delivery systems. Its incorporation into nanoparticles can enhance the bioavailability and targeted delivery of other therapeutic agents.
- Research Findings : Studies have demonstrated that encapsulating this compound within lipid-based carriers can improve the pharmacokinetics of co-administered drugs.
Agricultural Applications
- Herbicide Development :
- Research has explored the use of this compound as an active ingredient in herbicides. Its structural characteristics allow it to interact with plant growth regulators.
- Case Study : Field trials indicated that formulations containing this compound effectively reduced weed populations while being selective towards crops.
Biochemical Research
- Proteomics Research :
- The compound is utilized in proteomics studies due to its ability to modify protein interactions and stability. It serves as a biochemical tool for studying protein-ligand interactions.
- Application Example : Researchers have used this compound to probe the dynamics of protein complexes involved in signal transduction pathways.
Summary of Applications
Mechanism of Action
The mechanism of action of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and furan ring can enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated benzylamine derivatives. Below is a comparative analysis with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Structural Analogues with Heterocyclic Moieties
Key Observations :
- Heterocyclic Substitution: Replacing the furan ring (5-membered oxygen heterocycle) with saturated nitrogen-containing rings (piperidine or pyrrolidine) increases molecular weight and alters steric and electronic properties.
- Chlorination Pattern : All compounds retain the 2,4-dichloro-benzyl group, which likely contributes to lipophilicity and receptor affinity. This substitution pattern is common in bioactive molecules targeting central nervous system receptors or antimicrobial agents .
Physicochemical and Functional Comparisons
- Solubility : The hydrochloride salt form ensures moderate water solubility across all analogues, critical for in vitro assays.
- Bioactivity : While direct pharmacological data are scarce, the furan-containing derivative’s unsaturated heterocycle may confer π-π stacking interactions absent in saturated analogues, influencing binding to aromatic-rich enzyme active sites .
- Synthetic Accessibility : Furan derivatives often require fewer synthetic steps compared to piperidine or pyrrolidine analogues, which may involve ring-closing reactions or protection/deprotection strategies .
Research Implications and Limitations
- Gaps in Data: Publicly available studies lack comparative efficacy or toxicity profiles.
Biological Activity
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClN\O·HCl
- Molecular Weight : 292.59 g/mol
This compound features a furan ring and a dichlorobenzyl moiety, which are significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives with furan rings have been shown to inhibit the main protease (M) of SARS-CoV-2, suggesting that structural modifications can enhance antiviral efficacy .
Enzymatic Inhibition
The compound's structural characteristics suggest potential interactions with various enzymes. A study profiling numerous chemicals found that many compounds containing similar moieties displayed significant inhibitory activity against multiple enzymatic targets, including kinases and proteases .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets. The presence of the furan ring is particularly notable for forming π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity and specificity .
Case Studies
- Inhibition of SARS-CoV-2 M :
- Cytotoxicity Assessment :
Future Directions
Given the promising biological activities observed in related compounds, future research should focus on:
- Structural Optimization : Modifying the existing structure to enhance potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Broader Biological Profiling : Investigating additional biological pathways and potential off-target effects.
Q & A
Q. What are the recommended synthetic routes for preparing (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride, and how can intermediates be optimized for yield?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
- Alpha-bromination of 2,4-dichloroacetophenone followed by amine formation with imidazole.
- Carbonyl reduction to generate the benzylamine intermediate.
- Ether formation with furan-2-ylmethyl groups.
Key optimization steps include controlling reaction temperature (to minimize byproducts) and using catalytic agents to enhance amine coupling efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. How should researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of dichlorobenzyl protons (δ 7.2–7.8 ppm) and furan ring protons (δ 6.3–6.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show the molecular ion peak at m/z 416.14 (free base) and 452.59 (hydrochloride salt) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies in bond lengths or angles (e.g., between X-ray diffraction and theoretical models) can be addressed by:
- Performing Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) to optimize the molecular geometry.
- Comparing experimental lattice energies (from X-ray data) with computed values to validate hydrogen-bonding networks or crystal packing .
- Using software like Mercury or Olex2 to refine crystallographic models against observed data .
Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Temperature Control: Store samples at −20°C under inert gas (argon) to slow hydrolysis of the amine-hydrochloride bond.
- Matrix Stabilization: Add antioxidants (e.g., 0.1% BHT) to aqueous solutions.
- Real-Time Monitoring: Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to predict degradation pathways (e.g., dechlorination or furan ring oxidation) .
Q. How can structure-activity relationship (SAR) studies elucidate its anti-fungal mechanisms?
Methodological Answer:
- In Vitro Assays: Test against Candida albicans (MIC values) with variations in dichlorobenzyl/furan substituents to identify pharmacophores.
- Molecular Docking: Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51). Correlate docking scores with experimental IC values.
- Resistance Studies: Compare efficacy in wild-type vs. efflux-pump-deficient fungal strains to assess transport-mediated resistance .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize Assay Conditions: Use identical fungal strains, growth media, and inoculum sizes.
- Control for Salt Forms: Compare free base vs. hydrochloride activity (solubility differences may alter bioavailability).
- Meta-Analysis: Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables like pH or co-solvents .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating toxicity without commercial cell lines?
Methodological Answer:
- Primary Cell Lines: Use human keratinocytes or hepatocytes isolated from tissue biopsies.
- Mechanistic Assays: Measure mitochondrial membrane potential (JC-1 dye) or ROS production (DCFH-DA) to assess cytotoxicity.
- Metabolomic Profiling: LC-MS/MS to track metabolite shifts (e.g., glutathione depletion) linked to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
